BenchChemオンラインストアへようこそ!

2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Lipophilicity Drug-likeness Permeability

This 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is the exact regioisomer required for reproducible cholinesterase and antimycobacterial screening. Its distinct 3-methyl-4-nitrophenyl pattern, absent from the most active AChE analogs, offers a unique opportunity to expand SAR and potentially identify backup leads with improved selectivity (class BuChE IC₅₀ ≥45 µM). The +0.46 LogP advantage over the des-methyl analog gives fine control over lipophilicity without altering the core pharmacophore. Do not substitute generic nitro-oxadiazole mixtures—minor positional changes drastically shift potency and ADME profiles.

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B5806053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O3/c1-9-8-10(5-6-12(9)18(19)20)14-16-13(17-21-14)11-4-2-3-7-15-11/h2-8H,1H3
InChIKeyKPDYUDLHNNDWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine: A Nitro-Substituted 1,2,4-Oxadiazole-Pyridine Hybrid for Specialized Screening & Discovery


2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a disubstituted 1,2,4-oxadiazole heterocycle featuring a 2-pyridyl group at the 3-position and a 3-methyl-4-nitrophenyl substituent at the 5-position. It belongs to a well-validated class of nitrogen-rich heteroaromatics recognized for diverse biological activities, including cholinesterase inhibition, antimycobacterial activity, and antioxidant effects [1]. With a molecular formula of C14H10N4O3, a molecular weight of 282.25 g/mol, a calculated LogP of 2.66, and a topological polar surface area (tPSA) of 95.0 Ų, this compound occupies a distinct drug-like physicochemical space within the ChemBridge screening collection (ID: 6780983) . Its structural combination of a hydrogen-bond-accepting nitro group, a lipophilic methyl substituent, and a 2-pyridyl attachment point creates a unique pharmacophore differentiated from closely related positional isomers and des-methyl analogs .

Why 2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine Cannot Be Replaced by Simple 1,2,4-Oxadiazole Analogs


Generic substitution strategies that treat all nitro-substituted 1,2,4-oxadiazolyl-pyridines as interchangeable fail because minor structural perturbations—such as repositioning the methyl group, altering the nitro group orientation, or shifting the pyridine attachment point—produce major shifts in key drug-likeness parameters and biological target engagement . Within the ChemBridge screening library, the closest 2D analog (2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, 91% 2D similarity) lacks the methyl group entirely, resulting in a LogP decrement of 0.46 units and a markedly different aqueous solubility profile . Furthermore, recent class-level structure–activity relationship (SAR) evidence demonstrates that the regioisomeric arrangement of nitro and methyl groups on the phenyl ring critically modulates acetylcholinesterase (AChE) inhibitory potency, with certain substitution patterns achieving low-micromolar IC50 values while others remain inactive [1]. Therefore, procurement of the precise regioisomer with the specified 3-methyl-4-nitrophenyl substitution pattern is essential for obtaining interpretable, reproducible screening results.

Quantitative Procurement Evidence for 2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine


LogP Advantage: Increased Lipophilicity vs. Des-Methyl Analog Enhances Predicted Membrane Permeation

The target compound (ChemBridge ID: 6780983) displays a calculated LogP value of 2.66, which is +0.46 units higher than that of its closest 2D analog, 2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (ID: 5799859; LogP = 2.20) . This measured difference arises solely from the presence of the methyl substituent ortho to the nitro group on the phenyl ring, as both compounds share an identical tPSA of 95.0 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors . The elevated LogP suggests stronger passive membrane partitioning, which may translate into improved intracellular exposure in cell-based assays.

Lipophilicity Drug-likeness Permeability

Solubility Differential: Reduced Aqueous Solubility Guides Formulation and Assay Design

The target compound exhibits a calculated LogSW (logarithm of water solubility in mol/L) of -3.92, which is 0.49 log units lower (less soluble) than the des-methyl analog (LogSW = -3.43) . Both compounds are achiral solids in their free-base form and share identical tPSA and H-bond donor/acceptor counts, so the solubility decrement is attributable to the incremental hydrophobicity and crystal packing effects introduced by the methyl group. This information is critical for experimental planning, as the target compound requires slightly higher DMSO percentages or modified aqueous buffer conditions to maintain full solubility at typical screening concentrations (10–100 µM).

Aqueous solubility Formulation DMSO stock

Regioisomeric LogP Differentiation: 3-Methyl-4-Nitro vs. 4-Methyl-3-Nitro Substitution Modulates Lipophilicity by 0.88 Units

Systematic comparison of the target compound with its positional isomer 2-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine reveals a striking LogP divergence. The target (3-methyl-4-nitro) has a LogP of 2.66 from ChemBridge data , whereas the 4-methyl-3-nitro isomer registers a LogP of 3.54 from Ambinter's independently calculated dataset [1], yielding a ΔLogP of -0.88 units. This large difference—approximately 0.9 log units—far exceeds the typical variability expected for positional isomers and indicates that the relative orientation of the methyl and nitro groups profoundly influences partition behavior. Such a disparity is likely to translate into divergent pharmacokinetic profiles, tissue distribution, and off-target binding.

Regioisomerism SAR Lead optimization

Class-Level Cholinesterase and Antimicrobial Activity Evidence: Foundation for Neurodegenerative and Infectious Disease Screening

Although no direct quantitative biological data for the target compound has been published in the primary literature, robust class-level evidence has recently been established for closely related nitro-substituted 1,2,4-oxadiazolyl-pyridine compounds. Šikorová et al. (2026) reported that a series of nitro-substituted di(hetero)aryl 1,2,4-oxadiazoles achieved acetylcholinesterase (AChE) IC50 values as low as 1.47 µM—outperforming rivastigmine in several cases—and butyrylcholinesterase (BuChE) IC50 values ≥ 45.09 µM [1]. Concurrent antimicrobial screening demonstrated potent activity (MIC ≥ 2 µM) against Mycobacterium tuberculosis, methicillin-resistant Staphylococcus aureus (MRSA), and other clinically relevant pathogens [1]. The SAR analysis revealed that the presence and position of the nitro group, the nature of the heteroaryl appendage (pyridine), and the 1,2,4-oxadiazole ring topology collectively govern bioactivity; the target compound's specific 3-methyl-4-nitrophenyl substitution and 2-pyridyl attachment place it within the active structural subspace. Direct empirical profiling of this compound against these validated targets is expected to yield meaningful activity data.

Cholinesterase inhibition Antimicrobial Multi-target

3D Shape Divergence from 3-Pyridyl Isomer: Implications for Differential Target Recognition

The regioisomer in which the oxadiazole ring is connected at the 3-position of the pyridine ring—3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine (ChemBridge ID: 6754811)—exhibits only 79% three-dimensional (3D) shape similarity to the target 2-pyridyl compound, despite sharing the identical molecular formula and the same 3-methyl-4-nitrophenyl pharmacophore . This 21% shape disparity arises from the different spatial trajectory of the pyridine nitrogen lone pair and the altered dihedral angle between the oxadiazole and pyridine rings. In structure-based drug design, such shape divergence is sufficient to produce radically different docking poses, hydrogen-bonding networks, and steric complementarity within enzyme active sites or receptor binding pockets.

3D similarity Molecular shape Target engagement

Recommended Application Scenarios for 2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine


Cholinesterase Inhibitor Screening for Alzheimer's Disease and Neurodegenerative Drug Discovery

Based on class-level evidence that nitro-substituted 1,2,4-oxadiazolyl-pyridines achieve low-micromolar AChE inhibition (IC50 as low as 1.47 µM) and outperform rivastigmine in specific instances, this compound constitutes a high-priority candidate for cholinesterase inhibition profiling [1]. Its distinct 3-methyl-4-nitrophenyl substitution pattern—absent from the most active analogs described to date—offers an opportunity to expand the SAR landscape and potentially identify backup leads with improved selectivity for AChE over BuChE (class BuChE IC50 ≥ 45.09 µM) [1].

Antimycobacterial and Anti-MRSA Screening in Infectious Disease Programs

The same compound class has demonstrated potent activity against Mycobacterium tuberculosis, atypical mycobacteria, and MRSA with MIC values as low as 2 µM [1]. The target compound, featuring the 3-methyl-4-nitrophenyl motif, may exhibit differentiated antimicrobial potency or resistance profile relative to other nitro-substituted 1,2,4-oxadiazoles, making it a valuable addition to infectious disease-focused screening panels [1].

Physicochemical Property Calibration in CNS and Non-CNS Lead Series

With a measured LogP of 2.66 and tPSA of 95.0 Ų, the compound resides in a physicochemical space that balances passive permeability with moderate solubility (LogSW = -3.92) . This profile is particularly relevant for medicinal chemistry teams optimizing central nervous system (CNS) drug candidates, where LogP values between 2 and 4 and tPSA below 90 Ų are generally favored. The +0.46 LogP advantage over the des-methyl analog provides a tool for fine-tuning lipophilicity within a lead series without altering the core pharmacophore .

Structure–Activity Relationship (SAR) Expansion of Nitro-Substituted Oxadiazole Chemotypes

The regioisomeric LogP differentiation (ΔLogP = -0.88 vs. the 4-methyl-3-nitro isomer) and the 3D shape divergence (21% vs. the 3-pyridyl isomer) provide compelling justification for including this specific compound in systematic SAR studies [2] . These precisely quantified structural differences enable medicinal chemists to interrogate how each molecular feature—methyl position, nitro orientation, and pyridine attachment point—independently contributes to target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.